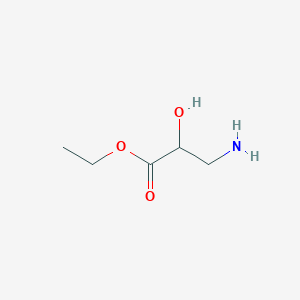

Ethyl 3-amino-2-hydroxypropanoate

Description

Ethyl 3-amino-2-hydroxypropanoate is a β-hydroxy-α-amino ester with the molecular formula C₆H₁₁NO₃. This compound features both amino (–NH₂) and hydroxyl (–OH) functional groups on adjacent carbon atoms, making it a versatile intermediate in organic synthesis, particularly for heterocyclic systems and pharmaceuticals. Its structure combines ester solubility with reactive groups that enable participation in cyclization, nucleophilic substitution, and condensation reactions .

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

ethyl 3-amino-2-hydroxypropanoate |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3,6H2,1H3 |

InChI Key |

REWLOACFBCGTBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

Methyl (2R,3R)-3-(4-Chlorophenyl)-3-amino-2-hydroxypropanoate (5d)

- Structure : Methyl ester with a 4-chlorophenyl group.

- Synthesis : Prepared via tin(II) chloride-catalyzed reduction of azides, yielding 64% .

- Key Difference : Methyl ester vs. ethyl ester; the latter offers slower hydrolysis rates in biological systems.

Fluorinated Analogues

Ethyl 2-Amino-3,3,3-Trifluoro-2-methylpropanoate

- Structure : Trifluoromethyl group at the β-position and a methyl branch.

- Molecular Formula: C₆H₁₀F₃NO₂.

- Properties : Increased metabolic stability and electronegativity due to fluorine atoms.

- Applications: Potential use in agrochemicals or fluorinated drug candidates .

Keto and Heterocyclic Derivatives

Ethyl 3-Oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

- Structure: Contains a ketone and a bulky phenylethylamino group.

- Molecular Formula: C₁₉H₂₁NO₃.

- Properties : Melting point 82–84°C; lower solubility in polar solvents due to aromaticity.

- Applications: Intermediate for nitrogenous heterocycles like pyrimidones .

Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)amino-3-Diethylaminopropenamide

- Structure: Cyano and ethoxycarbonyl groups enhance electron-withdrawing capacity.

- Synthesis : Prepared in two steps with high yield (96% for derivative 13b) via reflux with acetic acid .

- Key Difference: The presence of cyano groups enables conjugation and participation in click chemistry.

Pyruvate Derivatives

Ethyl Pyruvate

- Structure : Simplest α-keto ester (ethyl ester of pyruvic acid).

- Molecular Formula : C₅H₈O₃.

- Comparison: Lacks the amino group, reducing nucleophilic reactivity but retaining ester and keto functionalities for energy metabolism applications .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₁₁NO₃ | 161.16 | Not reported | –NH₂, –OH, ester |

| Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl | C₁₁H₁₅Cl₂NO₃ | 296.15 | Not reported | –Cl, –NH₂, –OH, ester |

| Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | C₆H₁₀F₃NO₂ | 185.14 | Not reported | –CF₃, –NH₂, ester |

| Ethyl 3-oxo-2-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 | 82–84 | –Ph, ketone, ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.